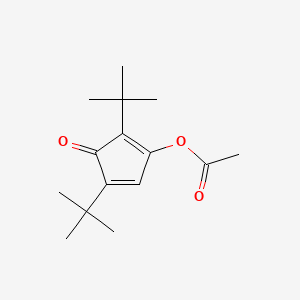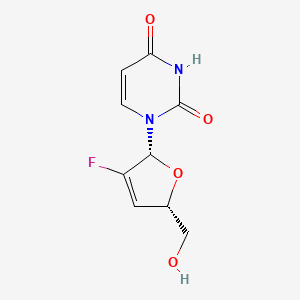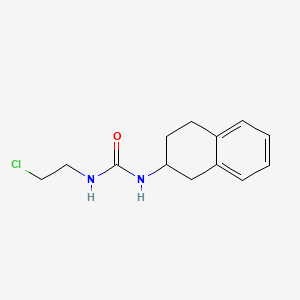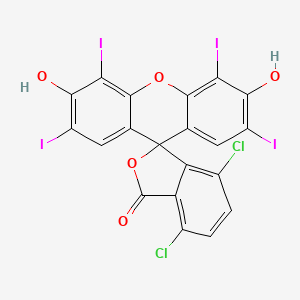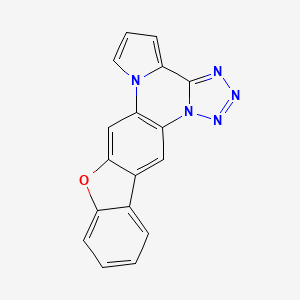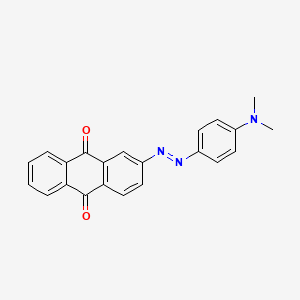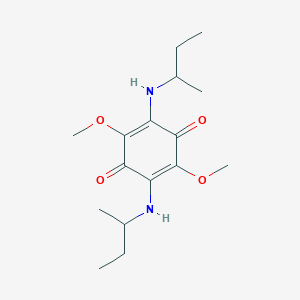
Magnesium 2,3-dibromopropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/UB0225000 is a chemical compound that has garnered attention due to its unique properties and applications in various fields. This compound is recognized for its potential in scientific research, particularly in occupational safety and health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for NIOSH/UB0225000 are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions carried out in industrial reactors, followed by purification processes to isolate the desired compound. The exact details of these methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
NIOSH/UB0225000 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
NIOSH/UB0225000 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is employed in studies involving cellular processes and biochemical pathways.
Industry: It is used in the development of new materials and in occupational safety and health research to evaluate exposure risks and develop safety guidelines.
Wirkmechanismus
The mechanism of action of NIOSH/UB0225000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes.
Vergleich Mit ähnlichen Verbindungen
NIOSH/UB0225000 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NIOSH/UB0225001: This compound has similar properties but differs in its molecular structure and specific applications.
NIOSH/UB0225002: Another related compound with distinct chemical and physical properties.
NIOSH/UB0225003: Known for its unique reactivity and applications in different research areas.
The uniqueness of NIOSH/UB0225000 lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
43110-33-4 |
|---|---|
Molekularformel |
C3H5Br2MgO4P |
Molekulargewicht |
320.16 g/mol |
IUPAC-Name |
magnesium;2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C3H7Br2O4P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
InChI-Schlüssel |
NTMLAEXUCGCGJM-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(CBr)Br)OP(=O)([O-])[O-].[Mg+2] |
Verwandte CAS-Nummern |
5324-12-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


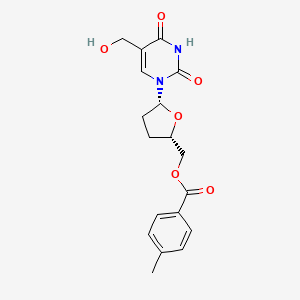



![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
